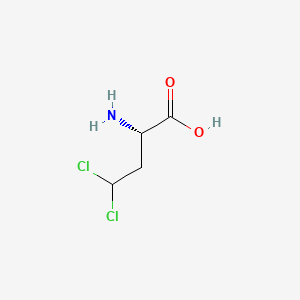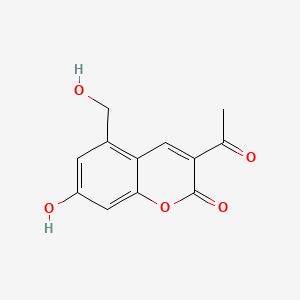
Atiprimod dimaleate
Overview
Description
Atiprimod dimaleate is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is being studied for its efficacy in treating various cancers, including multiple myeloma and other advanced cancers. This compound is known for its ability to inhibit tumor growth and angiogenesis, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atiprimod dimaleate involves several steps. The process begins with the Johnson–Corey–Chaykovsky reaction on 4-heptanone, which produces 2,2-dipropyloxirane. This intermediate is then treated with boron trifluoride etherate to yield 2-propylpentanal. Subsequent acid treatment with methyl vinyl ketone leads to the formation of 4,4-dipropylcyclohex-2-enone. Catalytic hydrogenation of this compound results in 4,4-dipropylcyclohexanone. The Knoevenagel condensation with ethyl 2-cyanoacetate produces cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester. This compound undergoes conjugate addition of cyanide anion, followed by acid hydrolysis, saponification, and decarboxylation to yield 1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid. Finally, treatment with acetic anhydride and condensation with 3-diethylaminopropylamine produces atiprimod .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Atiprimod dimaleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include boron trifluoride etherate, methyl vinyl ketone, ethyl 2-cyanoacetate, and 3-diethylaminopropylamine. Reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates and derivatives that can be further modified for specific applications. These products are typically characterized by their structural and functional properties, which are crucial for their biological activity.
Scientific Research Applications
Atiprimod dimaleate has a wide range of scientific research applications, including:
Cancer Therapy: It is being studied for its potential to treat multiple myeloma and other advanced cancers by inhibiting tumor growth and angiogenesis.
Autoimmune Diseases: Research is ongoing to explore its efficacy in treating autoimmune diseases such as rheumatoid arthritis.
Anti-inflammatory: This compound has shown anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Bone Resorption: It has been found to inhibit osteoclast-induced bone resorption, which is beneficial in conditions like osteoporosis.
Mechanism of Action
Atiprimod dimaleate exerts its effects through multiple mechanisms:
Inhibition of Angiogenesis: It inhibits the secretion of vascular endothelial growth factor, which is crucial for the formation of new blood vessels.
Induction of Apoptosis: Atiprimod induces programmed cell death in cancer cells by inhibiting key signaling pathways such as the signal transducer and activator of transcription 3 (STAT3) and Akt pathways.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the secretion of interleukin-6 and other pro-inflammatory cytokines.
Comparison with Similar Compounds
Atiprimod dimaleate belongs to the class of azaspirodecane derivatives, which are known for their therapeutic potential. Similar compounds include:
Spirogermanium: An earlier compound with similar structural features but different therapeutic applications.
Pramiverine: Shares some synthetic routes with atiprimod but is used for different medical conditions.
RS 86: Another compound with related synthesis protocols but distinct biological activities.
This compound stands out due to its unique combination of anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a versatile compound for various therapeutic applications.
Properties
CAS No. |
183063-72-1 |
|---|---|
Molecular Formula |
C30H52N2O8 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
WWCRKTZNNINNOT-SPIKMXEPSA-N |
SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atiprimod dimaleate; SK&F-106615; SK&F 106615; SK&F106615; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















